Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)- is a derivative of barbituric acid, characterized by the presence of an allyl group and a 3-methyl-2-butenyl substituent at the 5-position. Its molecular formula is , with a molecular weight of approximately 224.2563 g/mol. This compound is notable for its pharmacological properties, particularly as a sedative and hypnotic agent, acting on the central nervous system by enhancing the effects of gamma-aminobutyric acid (GABA) .
The compound is synthesized from barbituric acid through various chemical reactions involving malonic esters and urea. The specific synthesis methods can vary, allowing for different substituents that influence the biological activity of the resulting product .
The synthesis of barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)- typically involves a condensation reaction between malonic esters and urea. The general reaction pathway can be summarized as follows:
This process allows for variations in substituents, which can significantly affect the pharmacological profile of the final product .
Barbituric acid derivatives like 5-allyl-5-(3-methyl-2-butenyl)- undergo various chemical reactions that modify their structure and properties:
These reactions are crucial for developing compounds with tailored therapeutic profiles .
Barbituric acid derivatives primarily exert their effects by modulating GABA receptors in the central nervous system. The mechanism involves:
This mechanism underpins their use in treating insomnia and anxiety disorders in both human and veterinary medicine .
Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)- exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 224.2563 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
Solubility | Varies with solvent |
These properties influence its application in pharmaceuticals and other scientific uses .
Barbituric acid, 5-allyl-5-(3-methyl-2-butenyl)- has significant applications in medicine:
These applications highlight its importance in both clinical settings and scientific research .
Regioselective dialkylation at the C5 position of barbituric acid requires precise control due to the compound's acidic methylene protons (pKa ~8.4 in DMSO). The 5-allyl-5-(3-methyl-2-butenyl) derivative – featuring an allyl group and a prenyl (3-methyl-2-butenyl) substituent – is synthesized through sequential alkylation. The optimal pathway involves initial formation of 5-allyl barbituric acid via O-protected intermediate generation, followed by reaction with prenyl bromide under phase-transfer conditions. This method achieves >85% regioselectivity for the unsymmetrical 5,5-dialkylated product [3] [9].
Alternative approaches utilize in situ deprotonation with sodium ethoxide in anhydrous ethanol, enabling efficient C-C bond formation. The prenyl group's steric bulk necessitates elevated temperatures (80-90°C) and extended reaction times (12-16 hr) for complete conversion, whereas the allyl group incorporates readily at room temperature. Copper sulfate catalysis (0.5-1 mol%) enhances alkylation efficiency by preventing N-alkylation side products, increasing yields to 70-82% [3] [7]. Microwave-assisted synthesis under solvent-free conditions accelerates the dialkylation, reducing reaction times to 15-30 minutes with 55-76% yields using Hantzsch dihydropyridines as reducing agents [7].
Table 1: Alkylation Agents and Conditions for 5-Allyl-5-(3-methyl-2-butenyl)-Barbituric Acid Synthesis
Alkylation Sequence | Base/Catalyst | Temperature | Time | Yield (%) |
---|---|---|---|---|
Allyl first, then prenyl | NaOEt/CuSO₄ | 80°C | 12-16 hr | 70-82 |
Prenyl first, then allyl | Cs₂CO₃ | RT → 80°C | 24 hr | 60-75 |
One-pot microwave | Hantzsch DHP | Solvent-free | 15-30 min | 55-76 |
Constructing chiral quaternary centers at C5 of barbituric acid represents a significant synthetic challenge due to the prochiral nature of the symmetric barbiturate ring system. Pioneering work using palladium catalysts with chiral phosphine ligands (e.g., phosphine-imine ligand 17) achieved moderate enantioselectivity (≤68% ee) for monocyclic barbiturates [4]. Recent breakthroughs employ desymmetrization strategies using transient 2-alkylthio-4,6-dioxopyrimidine intermediates. These surrogates undergo amine-squaramide-catalyzed Michael additions with vinyl ketones or Morita-Baylis-Hillman-type allyl bromides, achieving >95% ee. Subsequent mild acid hydrolysis reveals the chiral quaternary barbituric acid derivative [6].
Thiobarbiturates (e.g., 9a) exhibit enhanced electrophilicity (E = −6.15 vs. −5.43 for oxybarbiturate 8a), making them superior substrates for asymmetric nucleophilic additions. Bifunctional squaramide catalysts enable enantioselective Michael additions to alkylidene barbiturates, constructing adjacent spiro-stereocenters with >20:1 dr and >99% ee. This methodology facilitates access to complex architectures like bisspiro barbituric acid-oxindole derivatives [8] [4].
Table 2: Asymmetric Catalysis Systems for Chiral Barbituric Acid Derivatives
Catalyst System | Reaction Type | Electrophile | ee (%) | Key Feature |
---|---|---|---|---|
Pd/phosphine-imine ligand 17 | Allylic alkylation | Allyl acetate | ≤68 | Early metal-catalyzed approach |
Amine-squaramide | Michael addition | Vinyl ketones | >95 | Uses transient thiopyrimidine surrogate |
Quinine-derived squaramide | Michael/cyclization tandem | Oxindolylmalononitriles | >99 | Forms bisspiro oxindole-barbiturate |
The two primary industrial routes to 5,5-disubstituted barbiturates differ fundamentally in their cyclization strategy:
Malonic Ester Route: Diethyl allylmalonate undergoes alkylation with prenyl bromide using sodium ethoxide in ethanol. Subsequent condensation with urea occurs at 160-180°C in the presence of sodium metal, yielding the barbiturate. This method provides superior control over dialkylation sequence (65-75% overall yield) but requires high temperatures and stringent anhydrous conditions [3] [9].
Urea-Based Cyclization: Direct condensation of 2-allyl-2-prenylmalonic acid with urea employs phosphoryl chloride as a dehydrating agent. While operationally simpler (single-pot), this method suffers from lower yields (50-60%) due to decarboxylation side reactions and challenges in isolating the intermediate malonic acid [9].
Innovative modifications include microwave-assisted Knoevenagel condensation for arylidene derivatives and solvent-free one-pot multicomponent reactions (MCRs). The latter approach enables atom-economical assembly of complex barbituric acid derivatives like spiro-oxindoles under environmentally benign conditions [7] [10].
Table 3: Condensation Method Comparison for 5,5-Dialkylated Barbituric Acids
Method | Conditions | Yield Range (%) | Advantages/Limitations |
---|---|---|---|
Malonic ester alkylation | NaOEt/EtOH → urea, Na, 180°C | 65-75 | High regiocontrol; requires anhydrous conditions |
Urea-malonic acid condensation | POCl₃, reflux | 50-60 | One-pot; lower yields due to decarboxylation |
Microwave-assisted MCR | Solvent-free, 150-200 W | 55-82 | Rapid; limited substrate scope for alkyl groups |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0